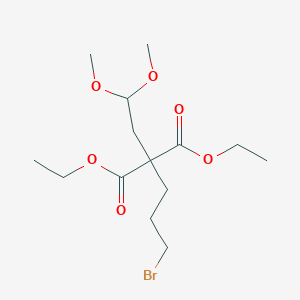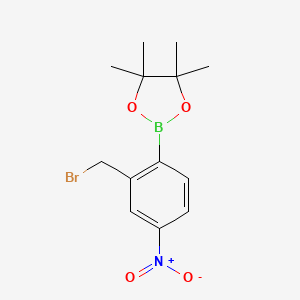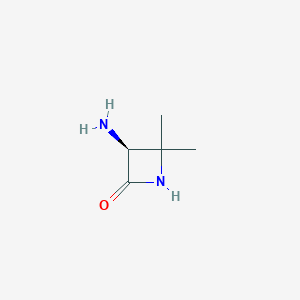![molecular formula C84H54 B12522490 9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] CAS No. 817642-14-1](/img/structure/B12522490.png)
9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenylene group flanked by two anthracene units, each substituted with diphenylfluorene groups. Its intricate structure contributes to its distinctive chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] typically involves multi-step organic reactions. One common method includes the coupling of 9,9-diphenylfluorene with anthracene derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the anthracene units, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce specific functional groups within the compound, altering its electronic properties.
Substitution: The phenylene and anthracene units can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced anthracene or phenylene units.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of advanced organic materials. Its unique structure allows for the creation of polymers and oligomers with specific electronic and optical properties.
Biology: In biological research, the compound can be used as a fluorescent probe due to its strong fluorescence. It helps in studying cellular processes and imaging applications.
Medicine: Potential applications in medicine include its use as a photosensitizer in photodynamic therapy. The compound’s ability to generate reactive oxygen species upon light activation makes it useful in targeting cancer cells.
Industry: In the industrial sector, the compound is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The compound exerts its effects primarily through its electronic structure. The extended conjugation within the molecule allows for efficient absorption and emission of light. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of targeted cells. The molecular targets include cellular components such as membranes and proteins, which are damaged by the reactive species.
相似化合物的比较
9,9’-(1,4-Phenylene)bis(9H-carbazole): This compound shares a similar phenylene core but features carbazole units instead of anthracene and diphenylfluorene groups.
4′,4′′′′-(1,4-Phenylene)bis(2,2′6′,2′′-terpyridine): Another compound with a phenylene core, but with terpyridine units, used in coordination chemistry and metal ion detection.
Uniqueness: 9,9’-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] stands out due to its combination of anthracene and diphenylfluorene groups, which impart unique electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and thermal stability, such as OLEDs and photodynamic therapy.
属性
CAS 编号 |
817642-14-1 |
|---|---|
分子式 |
C84H54 |
分子量 |
1063.3 g/mol |
IUPAC 名称 |
9-(9,9-diphenylfluoren-2-yl)-10-[4-[10-(9,9-diphenylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C84H54/c1-5-25-59(26-6-1)83(60-27-7-2-8-28-60)75-43-23-21-33-63(75)65-51-49-57(53-77(65)83)81-71-39-17-13-35-67(71)79(68-36-14-18-40-72(68)81)55-45-47-56(48-46-55)80-69-37-15-19-41-73(69)82(74-42-20-16-38-70(74)80)58-50-52-66-64-34-22-24-44-76(64)84(78(66)54-58,61-29-9-3-10-30-61)62-31-11-4-12-32-62/h1-54H |
InChI 键 |
MOUNGMNKZFJDDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=C(C=C8)C9=C1C=CC=CC1=C(C1=CC=CC=C19)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


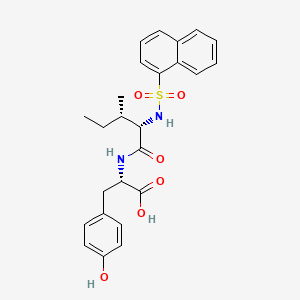
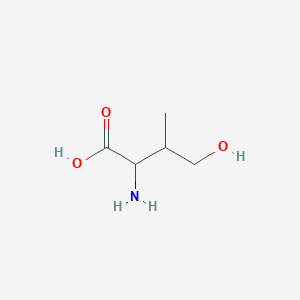

![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)
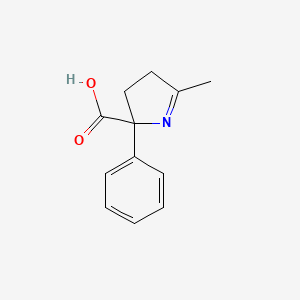
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
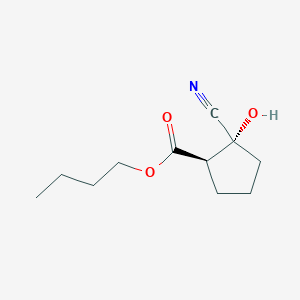
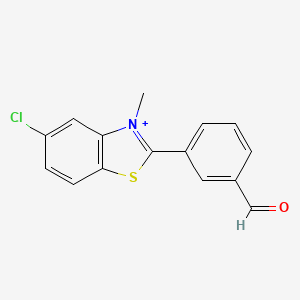
silane](/img/structure/B12522467.png)
